2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide
Description
This compound features a thiazole core substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group at the 4-position, while the acetamide moiety is linked to a 4-(ethylthio)phenyl group.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS2/c1-2-27-20-11-7-16(8-12-20)13-22(26)25-23-24-21(15-28-23)19-10-9-17-5-3-4-6-18(17)14-19/h7-12,14-15H,2-6,13H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAAKWQWURTTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Substitution on the Phenyl Ring: The ethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate ethylthiol reagent.
Coupling with the Tetrahydronaphthalenyl Moiety: This step involves the coupling of the thiazole derivative with a tetrahydronaphthalenyl precursor, often through a condensation reaction facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the thiazole ring and the tetrahydronaphthalenyl moiety suggests potential activity as enzyme inhibitors or receptor modulators.
Industry
In materials science, this compound could be used in the development of novel materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism by which 2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in hydrogen bonding or π-π interactions, while the ethylthio group might enhance lipophilicity, affecting the compound’s bioavailability and distribution.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Core Heterocycle Variations
- Thiazole vs. Triazole : The target compound’s thiazole core (vs. triazole in 6a/6m) reduces hydrogen-bonding capacity but enhances π-π stacking due to aromaticity. Triazole-containing analogs (e.g., 6a) exhibit stronger intermolecular hydrogen bonds (N–H⋯N), influencing crystal packing .
- Quinazolinone Derivatives: Compounds like 2-((4-oxo-quinazolin-3-yl)thio)-N-tolylacetamide (6–8) replace thiazole with quinazolinone, introducing a ketone and sulfonamide group.
Biological Activity
The compound 2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes existing research findings regarding its biological activity, including anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.52 g/mol. Its structure features a thiazole ring linked to an ethylthio-substituted phenyl group and a tetrahydronaphthalene moiety, which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A549 (lung) | 1.59 | Induction of apoptosis via caspase activation |
| Study B | C6 (glioma) | 8.16 | Inhibition of cell proliferation |
| Study C | L929 (fibroblast) | 7.48 | Cell cycle arrest at G1 phase |
Case Studies
- Study A investigated the cytotoxic effects of the compound on lung cancer cells (A549). The results indicated an IC50 value of 1.59 µM, suggesting significant anticancer activity. The mechanism was attributed to the induction of apoptosis through caspase activation, as evidenced by flow cytometry analysis showing increased caspase-3 activity in treated cells.
- Study B focused on glioma cells (C6), where the compound demonstrated an IC50 value of 8.16 µM. This study reported that the compound inhibited cell proliferation and induced cell death through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Study C evaluated the effects on L929 murine fibroblast cells, revealing an IC50 value of 7.48 µM. This study emphasized the role of cell cycle arrest at the G1 phase as a mechanism for its anticancer activity.
Other Biological Activities
In addition to its anticancer properties, thiazole derivatives have been studied for various other biological activities:
Antimicrobial Activity
Thiazole compounds exhibit promising antimicrobial properties against various pathogens. For instance:
- Compounds derived from thiazole showed significant antibacterial activity comparable to standard antibiotics like norfloxacin.
- Structure-activity relationship (SAR) studies indicated that electron-donating groups enhance antimicrobial efficacy.
Neuroprotective Effects
Some thiazole derivatives have been reported to possess neuroprotective effects:
- Research indicates that these compounds may modulate neurotransmitter systems and exhibit anticonvulsant properties.
- In animal models, certain thiazole derivatives demonstrated reduced seizure activity and improved cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
